molecular formula C9H6FN B1294397 8-Fluoroquinoline CAS No. 394-68-3

8-Fluoroquinoline

Cat. No. B1294397
CAS RN: 394-68-3
M. Wt: 147.15 g/mol
InChI Key: RNAAXKYOTPSFGV-UHFFFAOYSA-N
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Description

8-Fluoroquinoline is a fluorinated quinoline derivative that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry. It is a heterocyclic compound that has drawn significant attention for its ability to form complexes with metal ions, which can be utilized in analytical chemistry, as well as for its broad spectrum of biological activities .

Synthesis Analysis

The synthesis of 8-fluoroquinoline derivatives has been explored in several studies. For instance, a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which is based on a directed ortho-lithiation reaction. This intermediate can then be transformed into various other compounds, such as 8-amino-tetrahydroisoquinolines and 1,2,3,4-tetrahydroisoquinoline derivatives, which are potential candidates for central nervous system drugs .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives has been analyzed in several studies. For example, the molecular structures of certain 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives were determined by single-crystal X-ray diffraction analyses. The steric configuration and the linking group between the 8-hydroxyquinoline and the Bodipy moieties were found to affect the fluorescence properties of these compounds .

Chemical Reactions Analysis

8-Fluoroquinoline and its derivatives participate in various chemical reactions. For instance, the thioamide derivative of 8-hydroxyquinoline-benzothiazole undergoes a transformation in the presence of Hg2+ ions, resulting in a highly fluorescent amide analogue. This reaction is highly selective for Hg2+ and can be used for its detection . Another derivative exhibits selective chromogenic behavior towards Hg2+ ions, changing the color of the solution, which can be detected with the naked eye .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-fluoroquinoline derivatives have been extensively studied. For example, the phototoxicity of fluoroquinolone antibacterial agents can be reduced by introducing a methoxy group at the 8 position of the quinolone nucleus, as demonstrated in a murine model . Additionally, the ultraweak fluorescence of 8-hydroxyquinoline in water has been attributed to photoinduced ultrafast proton transfer, which is a key factor in understanding the fluorescence properties of its metal complexes .

Scientific Research Applications

  • Pharmaceuticals

    • Summary of Application : Fluorinated quinolines, including 8-Fluoroquinoline, have been used as a basic structure for the search of synthetic antimalarial drugs . They have also been used in the development of drugs for the treatment of heart diseases .
    • Methods of Application : The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . The specific methods of application or experimental procedures would depend on the specific drug being developed.
    • Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of drugs with unique properties .
  • Agriculture

    • Summary of Application : A number of fluorinated quinolines have found application in agriculture .
    • Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of agricultural applications with unique properties .
  • Materials Science

    • Summary of Application : Fluorinated quinolines have been used as components for liquid crystals .
    • Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of materials with unique properties .
  • Neuroscience

    • Summary of Application : 8-Fluoroquinoline derivative 211 is capable of binding with γ-aminobutyric acid receptors, and can be used for treatment of convulsions, mental disturbances, and disorders of memory .
    • Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of neurological applications with unique properties .
  • Cyanine Dyes

    • Summary of Application : Cyanine dyes based on quinolines, including fluorinated quinolines like 8-Fluoroquinoline, make a considerable share in commercial production .
    • Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of dyes with unique properties .
  • Organic Light-Emitting Diodes (OLEDs)

    • Summary of Application : Fluorinated isoquinolines, including 8-Fluoroquinoline, have been used in the development of organic light-emitting diodes .
    • Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of OLEDs with unique properties .
  • Antibacterial Activity

    • Summary of Application : Fluorinated quinolines, including 8-Fluoroquinoline, are known to exhibit a broad spectrum of antibacterial activity .
    • Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of antibacterial applications with unique properties .
  • Enzyme Inhibitors

    • Summary of Application : Many synthetic quinolines, including 8-Fluoroquinoline, have been found to exhibit inhibitory effects on various enzymes .
    • Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of enzyme inhibitors with unique properties .

Safety And Hazards

8-Fluoroquinoline may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Fluoroquinolones, including 8-Fluoroquinoline, are considered promising synthetic antimicrobial agents with broad-spectrum activity . They have been intensively studied for their improved pharmacokinetic properties and broad spectrum of activity . Future research may focus on further understanding their structure-activity relationship and exploring their potential applications in various fields .

properties

IUPAC Name

8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAAXKYOTPSFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192591
Record name Quinoline, 8-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline

CAS RN

394-68-3
Record name 8-Fluoroquinoline
Source CAS Common Chemistry
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Record name 8-Fluoroquinoline
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Record name 8-Fluoroquinoline
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Record name Quinoline, 8-fluoro-
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Record name 8-Fluoroquinoline
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Record name 8-FLUOROQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
Q Gan, C Bao, B Kauffmann… - Angewandte …, 2008 - huc.cup.uni-muenchen.de
The assembly of molecular strands into multiple helical hybrids represents a major strategy that nature uses to control elongated supramolecular architectures such as nucleic acids, …
Number of citations: 147 huc.cup.uni-muenchen.de
RJ Kulawiec, EM Holt, M Lavin… - Inorganic Chemistry, 1987 - ACS Publications
… We were therefore prompted to use 8-fluoroquinoline, because we had previously found3 that 8-methylquinoline gives the agostic system [IrH2L2(8-MeC9H6N)]+, in a case where the …
Number of citations: 56 pubs.acs.org
EJ La Voie, J Defauw, M Fealy, BM Way… - …, 1991 - academic.oup.com
… There were notable differences in the mutagenic response observed for 6- and 8-fluoroquinoline when compared to 5- and 7-fluoroquinoline. For 6- and 8-fluoroquinoline, their relative …
Number of citations: 35 academic.oup.com
M Bellas, H Suschitzky - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… Our oxides were obtained by oxidation of the parent base with hydrogen peroxide in acetic acid, except 8-fluoroquinoline N-oxide which could only be made with monoperphthalic acid …
Number of citations: 1 pubs.rsc.org
MP Sibi, RL Lichter - Organic Magnetic Resonance, 1980 - Wiley Online Library
… Two- to five-bond lsN-19F coupling constants have been determined for fluoropyridines, 8-fluoroquinoline, fiuoroanilines and fluoroaniline derivatives. Only in 2-fluoropyridine is J(NF) …
JK Lee, KY Choi, SJ Chang, TH Park - Journal of the Korean …, 1997 - koreascience.kr
… and reduced to 5-amino-2-chloro-8-fluoroquinoline (6), which was successfully reacted with EMME" and thermally cyclized to ethyl 8-chloro-6-fluoro-4oxo-1,4-dihydro-pyrido[2,3-h]…
Number of citations: 2 koreascience.kr
Y Hirano, M Uehara, K Saeki, T Kato… - Journal of health …, 2002 - jstage.jst.go.jp
… Next, one kind of 10 µM monofluoroquinoline was also added, and 5fluoroquinoline (5FQ), 6-fluoroquinoline (6FQ) and 8-fluoroquinoline (8FQ) showed stronger inhibition than …
Number of citations: 30 www.jstage.jst.go.jp
Q Gan, F Li, G Li, B Kauffmann, J Xiang, I Huc… - Chemical …, 2010 - pubs.rsc.org
… have been synthesized and shown to assemble into double helical dimers both in solution and in the solid state, and to undergo cross-hybridization with 8-fluoroquinoline oligoamide …
Number of citations: 63 pubs.rsc.org
RA Lewis, JW Goodby, M Hird… - Molecular Crystals and …, 1999 - Taylor & Francis
… 6-bromo-8-fluoroquinoline I1 which was coupled to 4… 8-fluoroquinoline 13. The transition temperatures can best be compared with those of compounds 68 and 6b . The 8-fluoroquinoline …
Number of citations: 5 www.tandfonline.com
H Yoshie, U Mayumi, S Ken-ichi, T Kazuhiko… - JOURNAL OF HEALTH …, 2002 - cir.nii.ac.jp
… 5-fluoroquinoline (5FQ), 6-fluoroquinoline (6FQ) and 8-fluoroquinoline (8FQ) showed stronger inhibition than quinoline, whereas 3-fluoroquinoline (3FQ) showed weaker inhibition (…
Number of citations: 2 cir.nii.ac.jp

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